4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is a complex organic compound featuring a pyrimidine ring substituted with difluoromethyl and pyrazolyl groups, and an amine group bonded to a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and pyrazolyl groups. The final step involves the coupling of the pyrimidine derivative with 4-fluorobenzylamine under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and fluorobenzylamines, such as:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Heparinoid: A compound with structures similar to heparin.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is unique due to its specific substitution pattern and the presence of both difluoromethyl and pyrazolyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18F3N5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-3-26-11(2)14(10-23-26)15-8-16(17(20)21)25-18(24-15)22-9-12-4-6-13(19)7-5-12/h4-8,10,17H,3,9H2,1-2H3,(H,22,24,25) |
InChI Key |
BCUKMGFDMCJTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)F)C |
Origin of Product |
United States |
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